molecular formula C18H28N2O4 B2889851 2-(4-ethoxyphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide CAS No. 1421450-26-1

2-(4-ethoxyphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide

Cat. No. B2889851
CAS RN: 1421450-26-1
M. Wt: 336.432
InChI Key: YFWQUIZWDCBKBE-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. EPPA is a member of the piperidine class of compounds, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Enzyme Inhibitory Activities

Compounds with piperidinyl acetamide structures have been synthesized and evaluated for their potential as enzyme inhibitors. For instance, a study presented the synthesis of triazol-3-ylthio acetamide derivatives, including piperidin-4-yl variants, assessing their inhibitory activities against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The research found that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in the development of enzyme inhibitors for therapeutic purposes (Virk et al., 2018).

Memory Enhancement

Another research avenue for piperidinyl acetamides involves their potential impact on cognitive functions. A study focused on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives, investigating their effects on memory capabilities in mice. The findings suggested that certain derivatives could enhance memory, indicating possible applications in treating memory-related disorders (Li Ming-zhu, 2008).

Antimicrobial Activity

The antimicrobial potential of acetamide derivatives has also been a subject of research. Studies on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus revealed moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Iqbal et al., 2017).

Pharmacological Evaluation

The pharmacological properties of piperidinyl acetamides extend to their potential use as anti-ulcer agents. A specific study synthesized derivatives with a piperidinomethyl phenoxy propyl motif, demonstrating significant antisecretory activity against histamine-induced gastric acid secretion. Such compounds offer a pathway to developing new treatments for gastrointestinal disorders (Ueda et al., 1991).

properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-3-23-16-4-6-17(7-5-16)24-14-18(21)19-15-8-10-20(11-9-15)12-13-22-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWQUIZWDCBKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenoxy)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide

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